4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine
Description
Properties
IUPAC Name |
4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUGIBQOYBFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine typically involves multi-step organic synthesisThe reaction conditions often require the use of a base such as sodium hydroxide and a solvent like toluene .
Chemical Reactions Analysis
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propargyl position, using reagents like sodium azide or halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds featuring imidazole rings, such as 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine, exhibit significant antimicrobial properties. The imidazole moiety is known for its ability to interact with biological membranes and enzymes, making it a valuable scaffold in the development of new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential use in treating infections caused by resistant strains .
Anticancer Properties
The compound's structure allows it to engage in interactions with cellular targets involved in cancer progression. Preliminary studies have demonstrated that derivatives of morpholine and imidazole can induce apoptosis in cancer cells. In vitro tests have shown that this compound may inhibit tumor cell proliferation, presenting a promising avenue for anticancer drug development .
Biological Research
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of β-glucuronidase, an enzyme implicated in various diseases, including cancer and inflammatory conditions. This inhibition could lead to therapeutic applications in managing these diseases .
Neuropharmacological Effects
The compound's morpholine component suggests possible neuropharmacological applications. Research into similar compounds has indicated effects on neurotransmitter systems, particularly those involving serotonin and dopamine. This opens up avenues for investigating the compound's effects on mood disorders and neurodegenerative diseases .
Materials Science
Polymer Chemistry
In materials science, compounds like this compound are being explored for their potential in polymer synthesis. The unique reactivity of the propargyl group allows for the formation of cross-linked networks that could enhance material properties such as strength and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Nanotechnology
The compound's ability to form stable interactions with metal ions has led to its exploration in nanotechnology. It can act as a ligand in metal-organic frameworks (MOFs), which are used in gas storage, catalysis, and drug delivery systems. The incorporation of this compound into MOFs could enhance their functionality and efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Imidazole-Morpholine Hybrids
- 2-(1H-Imidazol-2-yl)-morpholine HCl (CymitQuimica Catalog): Structure: Directly links imidazole and morpholine without a methylene spacer or propargyl group. Relevance: Highlights the impact of substitution patterns on molecular interactions .
2.1.2 Propargyl-Substituted Imidazoles
- 1-(2-Propyn-1-yl)-1H-imidazole (CID 18994-77-9):
- Structure : Propargyl group attached to imidazole but lacks the morpholine moiety.
- Key Difference : Absence of morpholine limits solubility and hydrogen-bonding capacity compared to the target compound.
- Synthetic Utility : Propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature shared with the target compound .
2.1.3 Benzylmorpholine Analogs
Physicochemical Properties
Pharmacological Potential
- Benzylmorpholines (): Exhibit selective inhibition of cytochrome P450 2A13, a lung enzyme involved in procarcinogen activation. The morpholine ring’s electron-rich oxygen may coordinate with heme iron .
- Imidazole Derivatives: Known for antimicrobial, antiviral, and kinase inhibitory activities. The propargyl group in the target compound could enable targeted drug delivery via bioorthogonal chemistry .
Challenges and Opportunities
- Data Gaps: No direct activity or synthetic data for the target compound limit mechanistic insights.
- Opportunities :
Biological Activity
The compound 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol
- Structural Features :
- Imidazole ring
- Morpholine ring
- Prop-2-ynyl substituent
Anticancer Activity
Recent studies have indicated that compounds containing imidazole and morpholine moieties exhibit significant anticancer properties. For instance, a study evaluated the inhibitory effects of similar compounds on microRNA-21 (miR-21), an oncogenic miRNA involved in various cancers. The synthesized compounds demonstrated a time and concentration-dependent inhibition of miR-21 expression, leading to enhanced apoptosis in HeLa and U-87 MG cells, suggesting potential applications in cancer therapy .
Antiparasitic Activity
Another notable application of imidazole derivatives, including those related to this compound, is their activity against Trypanosoma cruzi , the causative agent of Chagas disease. Research has shown that certain derivatives exhibit low micromolar inhibition of T. cruzi growth, with some compounds achieving nanomolar efficacy without cytotoxicity to human cells. The mechanism of action was linked to inhibition of CYP51, a critical enzyme for the parasite's survival .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. A review highlighted that nitroimidazole derivatives can inhibit DNA synthesis in pathogenic bacteria through the formation of reactive radical species. This mechanism is particularly relevant for treating infections caused by Gram-negative bacteria, although resistance has been observed .
Case Study 1: Inhibition of miR-21
In a study focused on synthesizing novel inhibitors for miR-21, compound 1j was identified as the most potent inhibitor among eighteen synthesized compounds. The study utilized stem-loop RT-qPCR to assess miR-21 expression and confirmed the compound's ability to enhance apoptosis in cancer cells while up-regulating PDCD4, a target protein of miR-21 .
Case Study 2: Anti-Trypanosomal Activity
A series of growth inhibitors targeting T. cruzi were developed, with one compound demonstrating an EC50 value less than 100 nM against the parasite. This compound was further characterized for its lack of cytotoxicity in human cells (HeLa CC50 > 50 μM), showcasing its potential as a safe therapeutic option .
Comparative Data Table
The following table summarizes key findings related to the biological activities of compounds structurally similar to this compound:
Q & A
Basic Synthesis Methodology
Q: What are the most efficient synthetic routes for preparing 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine? A: The compound can be synthesized via click chemistry under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. For example, a regioselective approach involves coupling 1-(prop-2-yn-1-yl)-1H-imidazole derivatives with morpholine-containing azides. This method achieves high yields (≥85%) and purity, as validated by NMR and LCMS . Key steps include:
- Alkyne functionalization : Prop-2-yn-1-yl groups are introduced to the imidazole core.
- Morpholine integration : Morpholine is linked via a methylene bridge using alkylation or nucleophilic substitution.
- Purification : Column chromatography or recrystallization ensures product integrity.
Advanced Regioselectivity Analysis
Q: How can researchers resolve conflicting data on regioselectivity in imidazole-morpholine coupling reactions? A: Conflicting regioselectivity arises from competing N- vs. O-alkylation pathways. To address this:
- Use 2D NMR (COSY, HSQC) to confirm bond connectivity (e.g., distinguishing N-CH₂-morpholine from O-linked isomers) .
- Employ X-ray crystallography to unambiguously assign the linkage, as demonstrated in structurally analogous compounds .
- Optimize reaction conditions (e.g., solvent polarity, base strength) to favor kinetic vs. thermodynamic control.
Structural Characterization Techniques
Q: What advanced techniques validate the structural integrity of this compound? A: A combined approach is recommended:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the imidazole-morpholine linkage .
- X-ray crystallography : Resolve ambiguous stereochemistry; for example, similar morpholine derivatives show bond angles of 109.5° for the morpholine ring .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 262.145 calculated vs. observed).
Biological Activity Profiling
Q: How can researchers design experiments to evaluate this compound’s biological activity? A: Prioritize target-specific assays based on structural analogs:
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing benzimidazole derivatives with MICs ≤8 µg/mL .
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP2A13) using fluorogenic substrates, as seen with benzylmorpholine analogs .
- Cellular uptake studies : Employ fluorescence tagging to assess permeability in cancer cell lines.
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticorrosive)? A: Discrepancies often stem from assay conditions or impurity profiles. Mitigate by:
- Reproducing experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Purity validation : Use HPLC (≥95% purity) to rule out side products .
- Mechanistic studies : Compare molecular docking results (e.g., binding to microbial enzymes vs. metal surfaces) .
Advanced Crystallographic Refinement
Q: What computational tools refine the crystal structure of this compound? A: Use SHELXL for small-molecule refinement and WinGX/ORTEP for visualization:
- SHELXL : Optimize anisotropic displacement parameters and hydrogen bonding networks .
- ORTEP : Generate thermal ellipsoid plots to visualize disorder (e.g., morpholine ring puckering) .
- Mercury CSD : Analyze packing motifs (e.g., π-π stacking of imidazole rings) .
Pharmacokinetic Study Design
Q: What methodologies assess this compound’s pharmacokinetic properties? A: Adapt protocols from morpholine-containing drugs:
- In vitro ADME : Microsomal stability assays (e.g., rat liver microsomes) to measure half-life.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis .
- In vivo PK : Administer orally (10 mg/kg) to rodents, with LC-MS/MS quantification of plasma levels .
Environmental Stability Assessment
Q: How do environmental factors (pH, temperature) affect this compound’s stability? A: Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC. Morpholine derivatives are prone to hydrolysis at pH <3 .
- Thermal stress : Store at 40°C/75% RH for 4 weeks; assess polymorphic transitions via PXRD .
Computational Modeling Strategies
Q: What in silico methods predict this compound’s reactivity or binding modes? A: Use Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps) and AutoDock Vina for docking:
- DFT : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites .
- Molecular docking : Screen against target proteins (e.g., CYP2A13 PDB: 3T3Z) with a grid size of 25 ų .
Synthetic Byproduct Identification
Q: How can researchers identify and characterize synthetic byproducts? A: Combine LC-MS/MS and GC-MS for trace analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
